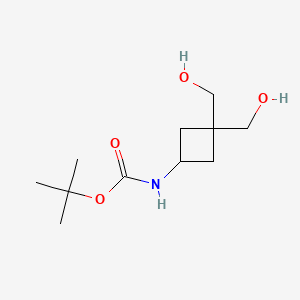
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a cyclobutyl ring substituted with two hydroxymethyl groups and a tert-butyl carbamate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azides or thioethers.
Scientific Research Applications
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protecting group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate involves its ability to act as a protecting group for amines and alcohols. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine or alcohol. This property is particularly useful in multi-step organic synthesis where selective deprotection is required.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog with a single carbamate group.
N-Boc-hydroxylamine: Contains a similar tert-butyl carbamate group but with a hydroxylamine moiety.
Tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate: Similar structure but with a different substitution pattern on the cyclobutyl ring.
Uniqueness
Tert-butyl (3,3-bis(hydroxymethyl)cyclobutyl)carbamate is unique due to its dual hydroxymethyl substitution on the cyclobutyl ring, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile protecting group in peptide chemistry.
Properties
CAS No. |
1639838-86-0 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[3,3-bis(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-8-4-11(5-8,6-13)7-14/h8,13-14H,4-7H2,1-3H3,(H,12,15) |
InChI Key |
BQLOSKLJSDHCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
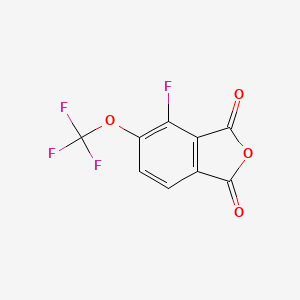
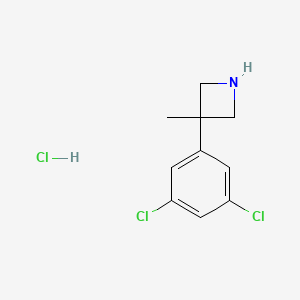
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
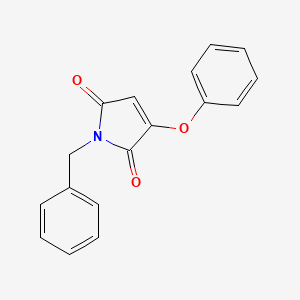

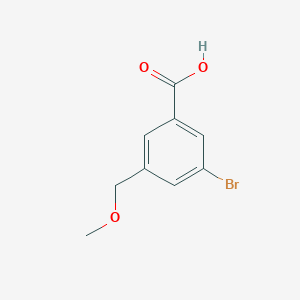
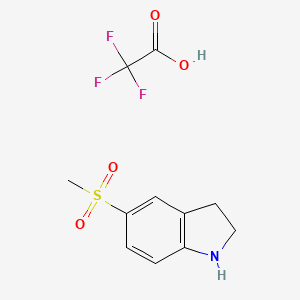
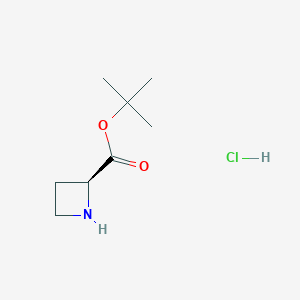
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis](/img/structure/B13506044.png)

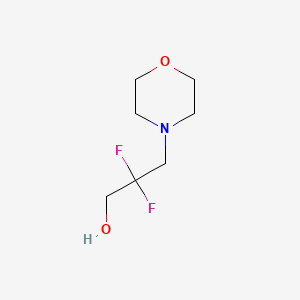
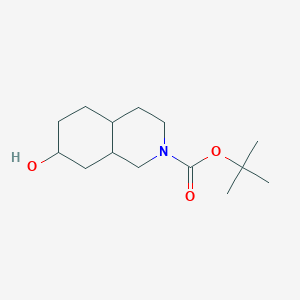
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13506075.png)
